Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-: is a complex organic compound with a unique structure that includes a fused benzene and cyclopropane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-oxo-4H-1-benzopyran-3-carbaldehyde with chloroacetone in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide can yield the desired cyclopropane-fused product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]cyclopropa[e]pyran-1a(1H)-carboxylic acid derivatives, while reduction can produce hydroxyl or amine-substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl- involves its interaction with specific molecular targets. For example, it acts as a positive allosteric modulator at the mGluR4 subtype of metabotropic glutamate receptors, exhibiting anxiolytic and anti-Parkinsonian effects in animal models . The compound binds to the receptor and enhances its activity, leading to downstream effects on neurotransmitter release and neuronal signaling.
Comparison with Similar Compounds
Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxylic acid, 7,7a-dihydro-7-(hydroxyimino)-, methyl ester: This compound shares a similar core structure but differs in functional groups, affecting its reactivity and applications.
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide: Another related compound with variations in the substituents, leading to different biological activities.
Uniqueness: Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl- is unique due to its specific structural features and the presence of the oxo and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-oxo-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-15-12-8-4-5-9-14(12)21-17(10-13(15)17)16(20)18-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXKCVCVMGJCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.